molecular formula C23H12N4Na5O12S2+ B12753087 Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 94313-66-3

Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12753087
CAS No.: 94313-66-3
M. Wt: 715.4 g/mol
InChI Key: UYGYBMMPUHRPRR-WORRNAGRSA-J
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Description

Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. It is characterized by its unique structure, which includes multiple carboxylate, sulphonate, and pyrazole groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrazole intermediates, which are then subjected to various chemical reactions to introduce the carboxylate and sulphonate groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial production methods also involve rigorous purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The sulphonate and carboxylate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in biological assays and experiments to study its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic properties and effects on various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
  • Tetrasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
  • Trisodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Biological Activity

Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (referred to as Compound A) is a complex pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of Compound A, supported by data tables and relevant case studies.

Structure and Properties

Compound A is characterized by its unique pyrazole structure, which includes multiple functional groups such as carboxylates and sulphonate moieties. These features contribute to its solubility and biological interactions.

Property Value
Molecular FormulaC₁₈H₁₈N₄Na₅O₁₄S₂
Molecular Weight532.51 g/mol
SolubilitySoluble in water

Anticancer Activity

Recent studies have demonstrated that Compound A exhibits significant anticancer properties. The compound's effectiveness was evaluated against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231. In vitro assays revealed an IC50 value of approximately 39.70 µM for MCF7 cells, indicating potent cytotoxicity. The mechanism appears to involve the activation of caspase pathways, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compound A has shown promising anti-inflammatory effects in preclinical models. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of Compound A were assessed against several bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that Compound A could be developed as a novel antimicrobial agent .

The biological activity of Compound A is attributed to its interaction with various molecular targets:

  • Caspase Activation : The compound induces apoptosis through the activation of caspases, which are critical for programmed cell death.
  • Inhibition of Inflammatory Pathways : By modulating signaling pathways related to inflammation, Compound A reduces the expression of key inflammatory mediators.
  • Antimicrobial Mechanisms : The exact mechanism of antimicrobial action is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have illustrated the therapeutic potential of Compound A:

  • Breast Cancer Treatment : In a study involving MCF7 cells, treatment with Compound A resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of Compound A led to reduced swelling and pain scores, along with decreased levels of inflammatory cytokines in serum.

Properties

CAS No.

94313-66-3

Molecular Formula

C23H12N4Na5O12S2+

Molecular Weight

715.4 g/mol

IUPAC Name

pentasodium;(4Z)-4-[(E)-3-[3-carboxylato-5-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C23H16N4O12S2.5Na/c28-20-17(19(23(32)33)26(25-20)12-4-8-14(9-5-12)40(34,35)36)3-1-2-16-18(22(30)31)24-27(21(16)29)13-6-10-15(11-7-13)41(37,38)39;;;;;/h1-11H,(H,25,28)(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39);;;;;/q;5*+1/p-4/b3-1+,16-2-;;;;;

InChI Key

UYGYBMMPUHRPRR-WORRNAGRSA-J

Isomeric SMILES

C1=CC(=CC=C1N2C(=C(C(=O)N2)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=O)N2)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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